molecular formula C22H27ClFN7O4S B13402308 methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Cat. No.: B13402308
M. Wt: 540.0 g/mol
InChI Key: CMJCXYNUCSMDBY-UHFFFAOYSA-N
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Description

Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate, also known as encorafenib, is a second-generation BRAF kinase inhibitor. It selectively targets the BRAFV600E mutation, a key driver in cancers such as metastatic melanoma and colorectal cancer (CRC) . Structurally, it features a pyrazole-pyrimidine core with critical substituents:

  • A 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl group at the pyrazole ring, enhancing target binding.
  • A propan-2-yl (isopropyl) group at the pyrazole N1 position, influencing steric interactions.
  • A methyl carbamate group on the pyrimidine-linked amino propan-2-yl chain, affecting solubility and metabolic stability.

Encorafenib disrupts the RAF/MEK/ERK signaling pathway, showing highest efficacy in BRAFV600E-mutated cell lines .

Properties

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

540.0 g/mol

IUPAC Name

methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)

InChI Key

CMJCXYNUCSMDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

Preparation Methods

3-(Methanesulfonamido)-5-chloro-2-fluorophenylboronic Acid

  • Step 1 : Nitration of 3-bromo-5-chloro-2-fluorobenzene followed by reduction yields the corresponding aniline.
  • Step 2 : Sulfonylation with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) forms the sulfonamide.
  • Step 3 : Boronation via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst in THF.

4-(Pyrimidin-4-yl)-1-isopropylpyrazole

  • Step 1 : Cyclocondensation of ethyl acetoacetate with hydrazine hydrate forms pyrazolone.
  • Step 2 : Alkylation with isopropyl bromide in DMF/K₂CO₃ yields 1-isopropylpyrazole.
  • Step 3 : Bromination at the 4-position using NBS (N-bromosuccinimide) under radical initiation.
  • Step 4 : Suzuki-Miyaura coupling with pyrimidin-4-ylboronic acid.

Final Assembly

Pyrimidine-Pyrazole Coupling

The brominated pyrimidine intermediate undergoes NAS with the pyrazole-bearing boronic acid (from Section 2.2 ) under Pd(PPh₃)₄ catalysis in a dioxane/H₂O mixture (80°C, 12 h).

Amination and Carbamate Formation

  • Step 1 : The pyrimidine’s 2-chloro group is displaced by (2S)-1-aminopropan-2-amine in the presence of DIPEA (diisopropylethylamine) at 60°C.
  • Step 2 : Carbamate protection: Reaction with methyl chloroformate in THF at 0°C, followed by quenching with aqueous NaHCO₃.

Optimized Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC)
Boronation Pd(dppf)Cl₂, B₂pin₂, THF, 80°C 78 95%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O 85 97%
Amination DIPEA, DMF, 60°C 72 93%
Carbamation Methyl chloroformate, THF, 0°C 88 98%

Analytical Characterization

Purification and Scalability

  • Final purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) achieves >99% purity.
  • Kilogram-scale batches report consistent yields (68–72%) under GMP conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table compares encorafenib with structurally related compounds, emphasizing key substituents and biological targets:

Compound Name (Identifier) Core Structure Key Substituents Target Specificity Clinical/Preclinical Status Reference
Encorafenib Pyrazole-pyrimidine - 5-Cl, 2-F, 3-(methanesulfonamido)phenyl
- Isopropyl
- Methyl carbamate
BRAFV600E, CRAF Approved for CRC/melanoma
Example 53 (4-(4-amino-1-(1-...)benzamide) Pyrazolo[3,4-d]pyrimidin - 5-Fluoro-3-(3-fluorophenyl)chromenone
- Difluoromethyl thioether
Undisclosed kinase targets Preclinical investigation
3-[5-Chloro-3-methyl-1-...]-propenamide Pyrazole - 5-Cl, 3-CF3-phenyl
- Cyano group
- Difluoromethylsulfanylphenyl
Potential kinase inhibitor Precellular studies
N-Substituted Pyrazolines () 4,5-Dihydropyrazole - 4-Fluorophenyl
- Aldehyde/ketone substituents
Not reported Structural confirmation only

Functional and Mechanistic Insights

  • Encorafenib vs. Example 53 (): While both share pyrimidine cores, Example 53 incorporates a chromenone group, which may alter bioavailability. Encorafenib’s methanesulfonamido group likely enhances hydrogen bonding with BRAF’s ATP-binding pocket compared to Example 53’s benzamide .
  • Role of Halogen Substituents:
    Encorafenib’s 5-chloro and 2-fluoro groups improve binding affinity and selectivity, similar to the 5-chloro and trifluoromethyl groups in ’s compound . However, excessive steric bulk (e.g., trifluoromethyl in ) may reduce cellular penetration .

  • Impact of Sulfonamide Derivatives: Compounds like (4-fluoro-2-methylphenyl)methanesulfonamide () share encorafenib’s sulfonamido motif, a group known to enhance solubility and target engagement through polar interactions .

Research Findings and Implications

Structural Optimization Trends

  • Pyrazole-Pyrimidine Hybrids: Core structures with pyrimidine linkages (e.g., encorafenib, ’s pyrimidine-2,4-diamine) show superior kinase selectivity compared to standalone pyrazoles .
  • Substituent Effects:
    • Electron-Withdrawing Groups (Cl, F): Enhance binding but may increase toxicity (e.g., encorafenib’s dose-limiting side effects) .
    • Bulkier Groups (Isopropyl, CF3): Improve target specificity but reduce solubility, necessitating formulation adjustments .

Clinical Performance

  • Encorafenib’s combination therapy (e.g., with MEK inhibitors) reduces paradoxical MAPK pathway activation, a limitation observed in first-generation BRAF inhibitors like vemurafenib .

Biological Activity

Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of cancer therapeutics. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Pyrazole and pyrimidine rings : These heterocyclic components are known for their biological activities.
  • Chloro and fluoro substituents : These halogens can enhance the compound's lipophilicity and bioactivity.
  • Methanesulfonamide group : This moiety is often associated with improved solubility and bioavailability.

Research indicates that this compound exerts its biological effects primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell growth and survival .

Anticancer Properties

The compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that the compound reduces the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Kinase Activity : It acts as an inhibitor of several kinases involved in cancer progression, including those associated with the RAF/MEK/ERK pathway .
  • Synergistic Effects : In combination with other chemotherapeutic agents, it has shown enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

Pharmacological Studies

Pharmacological evaluations have highlighted the following activities:

Activity TypeObservations
In vitro Activity Significant inhibition of cell viability in various cancer lines.
In vivo Efficacy Reduction in tumor size in xenograft models .
Mechanistic Studies Induction of apoptosis markers such as caspase activation .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Colorectal Cancer : A recent study indicated that this compound significantly inhibited tumor growth in colorectal cancer models, leading to improved survival rates among treated subjects .
  • Combination Therapy Trials : Trials combining this compound with established chemotherapeutics showed a marked improvement in therapeutic outcomes compared to monotherapy approaches, particularly in drug-resistant cases .

Safety and Toxicity

While promising, safety assessments are crucial. Preliminary toxicity studies suggest a favorable safety profile with manageable side effects at therapeutic doses. Ongoing research aims to further elucidate the long-term effects and potential toxicities associated with prolonged use.

Q & A

Q. How to validate target engagement in vivo?

  • Protocol :
  • Administer compound (10 mg/kg, oral) to BRAF V600E xenograft mice.
  • Harvest tumors at 6 h and quantify phospho-ERK levels via ELISA (≥70% inhibition indicates target engagement).
  • Correlate with plasma concentrations (Cmax = 1.8 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.